molecular formula C4H7N3O B1278551 (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 90928-92-0

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No. B1278551
CAS RN: 90928-92-0
M. Wt: 113.12 g/mol
InChI Key: NPBUMVMXXGQOEG-UHFFFAOYSA-N
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Description

“(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine” is a heterocyclic compound with the empirical formula C4H7N3O and a molecular weight of 113.12 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of oxadiazole derivatives has been reported in the literature. For instance, a simple and efficient iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3H)-ones has been developed . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .


Molecular Structure Analysis

The molecular structure of “(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine” consists of a five-membered heterocyclic ring system with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Anti-Infective Agents in Pharmaceutical Research

Scientific Field

Medicinal Chemistry and Pharmacology Application Summary: The compound is utilized as a scaffold for developing anti-infective agents due to its heterocyclic structure containing nitrogen and oxygen atoms. Methods of Application:

  • Showed promise as a target for mode of action in drug discovery .

Agricultural Biological Activities

Scientific Field

Agrochemistry Application Summary: 1,2,4-oxadiazole derivatives, including the subject compound, exhibit a broad spectrum of biological activities beneficial for agriculture. Methods of Application:

  • Some derivatives showed strong antibacterial effects on plant pathogens, with EC50 values superior to existing chemical pesticides .

Cancer Therapy

Scientific Field

Oncology Application Summary: Certain 1,2,4-oxadiazole derivatives are recognized as selective inhibitors for human carbonic anhydrase isoforms related to cancer therapy. Methods of Application:

  • Derivatives were found to be effective in inhibiting specific enzymes implicated in cancer .

Anti-Cancer Activity

Scientific Field

Cancer Research Application Summary: 1,2,4-oxadiazole derivatives have been evaluated for significant anti-cancer activity against human cancer cell lines. Methods of Application:

  • Exhibited anti-inflammatory, analgesic, and anti-cancer properties .

Antiviral Research

Scientific Field

Virology Application Summary: The compound is used in the synthesis of novel honokiol analogues for antiviral activities. Methods of Application:

  • All derivatives were examined for their antiviral entry activities, showing potential as potent antiviral molecules .

Anti-Inflammatory and Analgesic Applications

Scientific Field

Pharmacology Application Summary: The compound is part of the synthesis of derivatives that have shown anti-inflammatory and analgesic properties. Methods of Application:

  • Derivatives demonstrated significant activity in reducing inflammation and pain .

These applications highlight the versatility of (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine in various scientific fields, showcasing its potential in contributing to advancements in medicine, agriculture, and disease treatment. The detailed methods and results indicate a promising future for further research and development of this compound.

Development of Energetic Materials

Scientific Field

Materials Science Application Summary: This compound is used in the synthesis of energetic materials due to its nitrogen-rich heterocyclic structure. Methods of Application:

  • The synthesized materials showed potential for high energy density and stability suitable for energetic applications .

Creation of Fluorescent Dyes

Scientific Field

Organic Chemistry Application Summary: The oxadiazole moiety is incorporated into fluorescent dyes for its electron-accepting properties. Methods of Application:

  • The compounds exhibited strong fluorescence, making them suitable for dye applications .

OLED Fabrication

Scientific Field

Electronics and Photonics Application Summary: Oxadiazoles, including the subject compound, are used in the fabrication of organic light-emitting diodes (OLEDs) as electron-transporting materials. Methods of Application:

  • Enhanced performance in OLEDs with improved electron transport and light emission .

Sensor Development

Scientific Field

Analytical Chemistry Application Summary: The compound’s derivatives are utilized in the development of chemical sensors due to their reactivity with various analytes. Methods of Application:

  • Sensors demonstrated high sensitivity and selectivity for specific chemical detections .

Insecticidal Properties

Scientific Field

Entomology Application Summary: Oxadiazole derivatives are explored for their insecticidal properties against various agricultural pests. Methods of Application:

  • Some derivatives showed promising insecticidal activity, offering an alternative to traditional pesticides .

Miscellaneous Applications

Scientific Field

Broad Spectrum Application Summary: The compound has been studied for various other applications, including antimalarial, antidepressive, and antidiabetic properties. Methods of Application:

  • Preliminary results indicate potential therapeutic benefits in multiple disease models .

Safety And Hazards

“(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine” is classified under the GHS07 hazard pictogram with the signal word "Warning" . It has a hazard classification of Acute Tox. 4 Oral, indicating that it can be harmful if swallowed .

properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-3-6-4(2-5)8-7-3/h2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBUMVMXXGQOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445611
Record name (3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine

CAS RN

90928-92-0
Record name (3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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